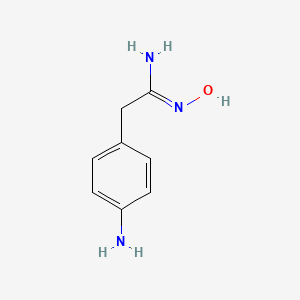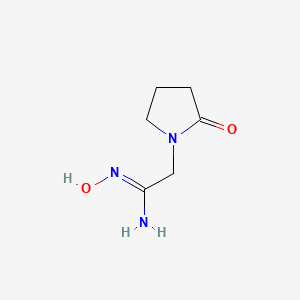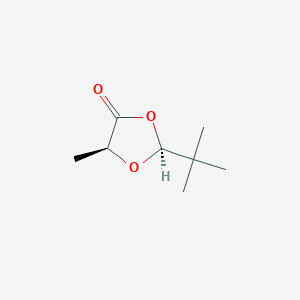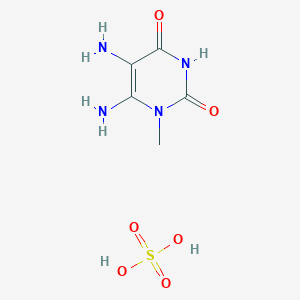![molecular formula C6H5ClN4 B6619558 5-chloro-3H-imidazo[4,5-b]pyridin-2-amine CAS No. 1440427-87-1](/img/structure/B6619558.png)
5-chloro-3H-imidazo[4,5-b]pyridin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-chloro-3H-imidazo[4,5-b]pyridin-2-amine is a heterocyclic compound that features an imidazole ring fused with a pyridine moiety.
Mechanism of Action
Target of Action
The compound 5-Chloro-3H-imidazo[4,5-b]pyridin-2-amine is known to target Akt , a protein kinase involved in cell survival and growth . It also targets anaplastic lymphoma kinase (ALK) , which plays a crucial role in the development of the brain and exerts its effects on specific neurons in the nervous system .
Mode of Action
The compound interacts with its targets by inhibiting their activity. For instance, it potently inhibits intracellular Akt activation and its downstream target PRAS40 . In the case of ALK, the compound is part of a series of potent ALK inhibitors .
Biochemical Pathways
The compound influences many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, enzymes involved in carbohydrate metabolism, and more . For example, it can affect the PI3K/Akt/mTOR pathway, which is involved in cell cycle progression, growth, and survival .
Pharmacokinetics
They are designed to improve selectivity, pharmacokinetics, metabolic stability, and reduce different side effects, including toxicity .
Result of Action
The inhibition of Akt and ALK by this compound can lead to the suppression of cell growth and induction of apoptosis, particularly in cancer cells . This makes the compound a potential candidate for cancer treatment .
Biochemical Analysis
Biochemical Properties
The nature of these interactions can vary widely, influencing many cellular pathways necessary for the proper functioning of cells .
Cellular Effects
Imidazopyridines are known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Imidazopyridines are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-3H-imidazo[4,5-b]pyridin-2-amine typically involves the reaction of 5-bromopyridine-2,3-diamine with benzaldehyde to form 6-bromo-2-phenyl-3H-imidazo[4,5-b]pyridine. This intermediate is then subjected to phase transfer catalysis with halogenated derivatives to yield the desired compound . The reaction conditions often include the use of solid-liquid phase transfer catalysis, which facilitates the isolation of regioisomers .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as those employed in laboratory settings, with optimization for yield and purity .
Chemical Reactions Analysis
Types of Reactions
5-chloro-3H-imidazo[4,5-b]pyridin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: Common reagents include halogenated derivatives, which facilitate the substitution of the chlorine atom.
Oxidation and Reduction: These reactions are less common but can be performed under specific conditions to modify the compound’s functional groups.
Common Reagents and Conditions
Halogenated Derivatives: Used in substitution reactions to introduce different functional groups.
Phase Transfer Catalysis: Employed to enhance reaction efficiency and yield.
Major Products Formed
The major products formed from these reactions include various substituted imidazo[4,5-b]pyridine derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
5-chloro-3H-imidazo[4,5-b]pyridin-2-amine has a wide range of scientific research applications:
Medicinal Chemistry: It serves as a scaffold for developing drugs targeting central nervous system disorders, cancer, and infectious diseases.
Biological Research: The compound’s structural similarity to purines makes it useful in studying nucleic acid interactions and enzyme inhibition.
Industrial Applications: It is used in the synthesis of various bioactive molecules and as an intermediate in chemical manufacturing.
Comparison with Similar Compounds
Similar Compounds
Imidazo[4,5-c]pyridine: Shares a similar fused ring structure but differs in the position of nitrogen atoms.
Imidazo[1,5-a]pyridine: Another isomer with distinct biological activities.
Uniqueness
5-chloro-3H-imidazo[4,5-b]pyridin-2-amine is unique due to its specific substitution pattern and the presence of a chlorine atom, which can significantly influence its chemical reactivity and biological activity .
Properties
IUPAC Name |
5-chloro-1H-imidazo[4,5-b]pyridin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN4/c7-4-2-1-3-5(10-4)11-6(8)9-3/h1-2H,(H3,8,9,10,11) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSQPXVICOJKSEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C1NC(=N2)N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.58 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![tert-butyl (1S,5S)-1-formyl-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B6619523.png)
![2-[7-(dihexylamino)-2,3,4,4a,5,6-hexahydronaphthalen-2-ylidene]propanedinitrile](/img/structure/B6619530.png)






